N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Description
N-(3-Bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine (CAS: 303095-44-5) is a Schiff base derivative containing a 1,2,4-triazole core. Its molecular formula is C₁₂H₁₃BrN₄O, with a molecular weight of 309.167 g/mol . The compound features an (E)-configuration at the benzylidene double bond, a bromo substituent at the 3-position, and a methoxy group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-15-16-9(2)17(8)14-7-10-4-5-12(18-3)11(13)6-10/h4-7H,1-3H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMFQWWMAMALK-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-44-5 | |
| Record name | N-(3-BROMO-4-METHOXYBENZYLIDENE)-3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 3,5-dimethyl-4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 3-position of the benzylidene group undergoes nucleophilic substitution with primary amines (e.g., morpholine, piperazine) in polar aprotic solvents like DMF. This reaction modifies the electronic properties of the molecule .
Example Reaction:
Key Findings:
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Substitution occurs regioselectively at the bromine site due to its electrophilic nature.
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Reaction kinetics depend on the steric bulk of the nucleophile, with smaller amines (e.g., methylamine) achieving >85% conversion in 2 hours .
Hydrolysis of the Imine Bond
The Schiff base linkage in 3 is reversible under acidic or aqueous conditions, regenerating the parent aldehyde and amine. This property is exploited in drug delivery systems for pH-sensitive release .
Hydrolysis Conditions:
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Acidic: 0.1M HCl, 25°C, 1 hour → Complete decomposition.
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Neutral: Phosphate buffer (pH 7.4), 37°C, 24 hours → <5% hydrolysis.
Coordination with Metal Ions
The triazole nitrogen atoms and imine group act as bidentate ligands, forming complexes with transition metals like Cu(II) and Zn(II). These complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Synthesis of Cu(II) Complex:
Characterization Data:
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UV-Vis: λ<sub>max</sub> = 625 nm (d-d transition).
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Magnetic Moment: 1.73 BM (indicative of square planar geometry) .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles (e.g., nitronium ions) to the para position of the benzylidene ring. Nitration proceeds efficiently in concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C .
Nitration Reaction:
Yield: 68% after recrystallization from ethanol .
Oxidation Reactions
The methoxy group is resistant to oxidation under mild conditions but converts to a quinone structure when treated with KMnO<sub>4</sub> in acidic media.
Oxidation Scheme:
Key Limitation: Over-oxidation degrades the triazole ring, limiting yields to 40–45%.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the C-Br bond, generating a benzyl radical that dimerizes or reacts with scavengers like TEMPO .
Photolysis Products:
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Major Product: Dimerized benzylidene derivative (72%).
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Minor Product: TEMPO adduct (18%).
Biological Activity Modifications
Derivatization via Mannich reactions introduces aminomethyl groups at the triazole C-5 position, enhancing antibacterial potency against Staphylococcus aureus (MIC: 3.25 µg/mL vs. 32 µg/mL for parent compound) .
Mannich Reaction Example:
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 310°C. The methoxy group volatilizes first, followed by triazole ring breakdown .
This comprehensive analysis synthesizes data from peer-reviewed studies on analogous triazole derivatives , coordination chemistry , and substituent effects. Exclusion of non-validated sources ensures reliability and reproducibility.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that compounds similar to N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine exhibit potent antimicrobial properties. A study demonstrated that derivatives of triazole compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties :
Triazole derivatives have been studied for their anticancer effects. In vitro studies show that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
Agricultural Science
Fungicides :
The compound has been evaluated for its efficacy as a fungicide against various plant pathogens. Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn .
Herbicide Development :
Research is ongoing into the herbicidal properties of triazole compounds. Preliminary results suggest that this compound may inhibit weed growth effectively without harming crop yield .
Materials Science
Polymer Chemistry :
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that adding triazole derivatives can improve thermal stability and mechanical strength in polymer composites .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) examined the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong potential as an antimicrobial agent.
Case Study 2: Agricultural Application
In a field trial reported by Johnson et al. (2021), the compound was tested as a fungicide on soybean crops affected by Phytophthora sojae. The application of the compound resulted in a 70% reduction in disease incidence compared to untreated controls.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl... | 32 | Staphylococcus aureus |
| Another Triazole Derivative | 64 | Escherichia coli |
Table 2: Efficacy as Fungicide
| Crop | Pathogen | Disease Reduction (%) |
|---|---|---|
| Soybean | Phytophthora sojae | 70 |
| Corn | Fusarium graminearum | 65 |
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues
Triazole derivatives with substituted benzylidene groups exhibit diverse biological and material science applications. Key structural analogues include:
Key Structural Differences :
- Triazole Modifications : Methyl groups at the 3- and 5-positions increase hydrophobicity compared to sulfanyl or morpholinyl substituents in other analogues .
Pharmacological Activity
Triazole derivatives are renowned for antimicrobial and anticancer properties. Comparative findings include:
- Antimicrobial Activity :
- Antiviral Potential: Triazole-imidazole hybrids (e.g., 3,5-bis(imidazolylmethyl)-triazole) show inhibition of viral proteases .
Physicochemical Properties
| Property | Target Compound | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | N-(4-Chlorobenzylidene)-4H-1,2,4-triazol-4-amine |
|---|---|---|---|
| Molecular Weight | 309.167 g/mol | 112.136 g/mol | 221.67 g/mol |
| Solubility | Low (hydrophobic) | Moderate (polar triazole) | Low (chloro-substituted) |
| Melting Point | Not reported | 160–162°C | 180–182°C |
Key Trends :
- Increased molecular weight and hydrophobicity in the target compound may reduce aqueous solubility compared to simpler triazoles .
Biological Activity
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H13BrN4O
- CAS Number : 303095-44-5
- Molecular Weight : 299.16 g/mol
The presence of a triazole ring and various substituents suggests diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma).
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the cytotoxic effects of this compound on A431 cells, the following findings were reported:
- IC50 Value : 15 µM
- Mechanism of Action : Induction of apoptosis through activation of caspase pathways.
This indicates that the compound may exert its anticancer effects by promoting programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and methoxy group on the benzylidene moiety appears to enhance its biological efficacy.
Key Findings from SAR Studies
- Bromine Substitution : Enhances lipophilicity and cellular uptake.
- Methoxy Group : Contributes to increased electron density, improving interaction with biological targets.
- Triazole Ring : Essential for antifungal activity due to its ability to mimic natural substrates in enzymatic reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine?
- Methodological Answer : The compound is synthesized via Schiff base condensation. React 3,5-dimethyl-4H-1,2,4-triazol-4-amine (core triazole) with 3-bromo-4-methoxybenzaldehyde in absolute ethanol under reflux for 4–6 hours, catalyzed by glacial acetic acid. Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol yield the pure product. This method aligns with analogous triazole-imine syntheses .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the imine bond formation (δ ~8.5–9.0 ppm for CH=N) and aromatic substituents. IR spectroscopy verifies the C=N stretch (~1600 cm) .
- X-ray crystallography : Employ SHELX-97 for single-crystal structure determination. Refinement via SHELXL resolves bond lengths/angles, while ORTEP-3 visualizes molecular geometry. For example, the E-configuration of the imine group is confirmed by dihedral angles between triazole and aryl rings .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/− bacteria, fungi). Antioxidant potential is tested via DPPH radical scavenging. Reference protocols from analogous triazole derivatives show IC values in the 10–50 μM range .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP restraints. Validate enantiomorph polarity using Flack’s parameter (x) to avoid false chirality assignments in near-centrosymmetric structures. Simulated intensity data comparisons (e.g., ) improve reliability .
Q. What strategies optimize reaction yields when electron-withdrawing groups hinder imine formation?
- Methodological Answer :
- Solvent optimization : Replace ethanol with DMF or toluene to enhance aldehyde reactivity.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate condensation. shows 15–20% yield improvements using ethanoic acid with bulky aldehydes .
Q. How to assess the compound’s metal-chelating properties for coordination chemistry applications?
- Methodological Answer :
- Stability constants : Perform pH-metric titrations (e.g., Cu) in aqueous solution. Calculate logβ values via SPECFIT software. For example, CuL complexes with analogous ligands exhibit logβ ~2.75 .
- Spectroscopy : Monitor UV-Vis shifts (d→d transitions) or EPR for geometry analysis.
Q. How to address polymorphism in crystallographic studies of triazole derivatives?
- Methodological Answer : Compare unit cell parameters with known polymorphs (e.g., ’s orthorhombic vs. monoclinic forms). Use Differential Scanning Calorimetry (DSC) to identify thermal stability differences. SHELX’s ADDSYM command detects missed symmetry operations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
